molecular formula C17H32 B13805913 Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- CAS No. 54833-34-0

Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-

Cat. No.: B13805913
CAS No.: 54833-34-0
M. Wt: 236.4 g/mol
InChI Key: DSIGKGGCLFGHOR-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- is an organic compound with the molecular formula C₁₇H₃₂ and a molecular weight of 236.4360 g/mol This compound is characterized by its two cyclohexane rings connected by a 2-ethyl-1,3-propanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- typically involves the reaction of cyclohexane derivatives with appropriate alkylating agents. One common method includes the alkylation of cyclohexane with 2-ethyl-1,3-propanediol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the bis-cyclohexane structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Chlorine (Cl₂), bromine (Br₂), UV light or heat

Major Products Formed

Scientific Research Applications

Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of dicyclic hydrocarbons and their reactivity.

    Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique structural properties.

Mechanism of Action

The mechanism of action of Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the presence of the 2-ethyl-1,3-propanediyl bridge, which can stabilize or destabilize certain reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1,1’-(1,3-propanediyl)bis-
  • Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-
  • Cyclohexane, 1,1’-(2-heptyl-1,3-propanediyl)bis-

Uniqueness

Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- is unique due to the presence of the 2-ethyl-1,3-propanediyl bridge, which imparts distinct steric and electronic properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

54833-34-0

Molecular Formula

C17H32

Molecular Weight

236.4 g/mol

IUPAC Name

2-(cyclohexylmethyl)butylcyclohexane

InChI

InChI=1S/C17H32/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h15-17H,2-14H2,1H3

InChI Key

DSIGKGGCLFGHOR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCCC1)CC2CCCCC2

Origin of Product

United States

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